molecular formula C16H32OSn B8433116 Tributyl(3-methoxy-1-propyn-1-yl)stannane

Tributyl(3-methoxy-1-propyn-1-yl)stannane

Cat. No.: B8433116
M. Wt: 359.1 g/mol
InChI Key: WBAXTBXMXHWFNT-UHFFFAOYSA-N
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Description

Tributyl(3-methoxy-1-propyn-1-yl)stannane is an organotin compound with the molecular formula C16H32OSn. It is a colorless to pale yellow liquid that is soluble in various organic solvents. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(3-methoxy-1-propyn-1-yl)stannane can be synthesized through the reaction of 3-methoxy-1-propyne with tributyltin chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-Methoxy-1-propyne+Tributyltin chlorideNaHThis compound+NaCl\text{3-Methoxy-1-propyne} + \text{Tributyltin chloride} \xrightarrow{\text{NaH}} \text{this compound} + \text{NaCl} 3-Methoxy-1-propyne+Tributyltin chlorideNaH​this compound+NaCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Tributyl(3-methoxy-1-propyn-1-yl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form simpler organotin compounds.

    Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Tributyl(3-methoxy-1-propyn-1-yl)stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: It is used in the production of various organotin compounds that serve as catalysts and stabilizers in industrial processes.

Mechanism of Action

The mechanism by which tributyl(3-methoxy-1-propyn-1-yl)stannane exerts its effects involves the interaction of the stannane group with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the stannane group acts as a nucleophile. This interaction can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tributyl(1-propyn-1-yl)stannane
  • Tributyl(3-methoxy-1-propen-1-yl)stannane
  • Tributyl(1-buten-1-yl)stannane

Uniqueness

Tributyl(3-methoxy-1-propyn-1-yl)stannane is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. This functional group can provide additional sites for chemical modification, making the compound versatile in organic synthesis.

Properties

Molecular Formula

C16H32OSn

Molecular Weight

359.1 g/mol

IUPAC Name

tributyl(3-methoxyprop-1-ynyl)stannane

InChI

InChI=1S/C4H5O.3C4H9.Sn/c1-3-4-5-2;3*1-3-4-2;/h4H2,2H3;3*1,3-4H2,2H3;

InChI Key

WBAXTBXMXHWFNT-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CCOC

Origin of Product

United States

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